2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde
Description
2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde is an organosulfur compound characterized by a sulfanyl (-S-) group bridging a 3,4-dimethylphenyl moiety and an acetaldehyde functional group. This structure confers unique physicochemical properties, including moderate polarity due to the aldehyde group and enhanced hydrophobicity from the dimethyl-substituted aromatic ring.
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C10H12OS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-5,7H,6H2,1-2H3 |
InChI Key |
NRTWDEQFVMKHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylthiophenol with chloroacetaldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: 3,4-dimethylthiophenol and chloroacetaldehyde.
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to promote the reaction.
Product Isolation: The product is isolated through standard purification techniques, such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification methods, such as distillation or crystallization, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: 2-[(3,4-Dimethylphenyl)sulfanyl]acetic acid.
Reduction: 2-[(3,4-Dimethylphenyl)sulfanyl]ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The sulfanyl group can act as a nucleophile, participating in various biochemical reactions. The aldehyde group can form Schiff bases with amines, which may be relevant in medicinal chemistry.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several acetaldehyde and acetamide derivatives. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Boiling Points: Chlorinated analogs (e.g., 2-(3-chlorophenyl)acetaldehyde) exhibit higher boiling points (~200°C) compared to dimethyl-substituted compounds due to stronger dipole-dipole interactions from the Cl substituent .
- Reactivity: The aldehyde group in 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde renders it more reactive toward nucleophiles (e.g., in condensation reactions) compared to acetamide derivatives like 2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide, where the amide group stabilizes the structure .
Chromatographic Behavior
Gas chromatography (GC) data from chlorophenyl acetaldehyde analogs () suggest that substituent position and type significantly influence retention times. For example:
- 2-(3-Chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde have similar boiling points and thus overlapping GC retention times.
- 2-Chloro-2-phenylacetaldehyde, with a lower boiling point (~180°C), elutes earlier .
Inference for 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde : The dimethyl groups may increase molecular weight (C₁₀H₁₂OS vs. C₈H₇ClO in chlorinated analogs) and slightly raise boiling points, leading to longer GC retention times compared to chloro analogs. However, reduced polarity from the methyl groups could counterbalance this effect, necessitating experimental validation.
Biological Activity
2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, particularly in neuropharmacology and anti-inflammatory applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde is CHOS. Its structure features a sulfanyl group attached to an acetaldehyde moiety, which may contribute to its reactivity and biological properties.
Antioxidant Activity
Recent studies have indicated that compounds with sulfanyl groups often exhibit significant antioxidant properties. The presence of the 3,4-dimethylphenyl moiety enhances this effect by stabilizing free radicals through electron donation. Research has shown that similar compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cellular models .
Acetylcholinesterase Inhibition
One of the notable biological activities of 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde is its potential as an acetylcholinesterase inhibitor. Inhibition of acetylcholinesterase (AChE) is crucial for increasing acetylcholine levels in the brain, which is beneficial for cognitive functions and has implications in treating Alzheimer's disease. Preliminary in vitro assays suggest that this compound may exhibit competitive inhibition against AChE .
Anti-inflammatory Properties
Compounds similar to 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde have been studied for their anti-inflammatory effects. The sulfanyl group can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In animal models, related compounds have shown a reduction in markers such as TNF-alpha and IL-6 following treatment .
Case Study 1: Neuroprotective Effects
In a study involving neuroprotection against oxidative stress-induced neuronal damage, 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde was administered to neuronal cell cultures exposed to hydrogen peroxide. The results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a neuroprotective agent .
Case Study 2: In Vivo Efficacy
An in vivo study evaluated the efficacy of this compound in a mouse model of induced inflammation. Mice treated with 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde showed reduced paw swelling and lower levels of inflammatory cytokines compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated mice .
The mechanisms underlying the biological activities of 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde involve several pathways:
- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thereby neutralizing their harmful effects.
- AChE Inhibition : Binding studies suggest that the compound interacts with the active site of AChE, inhibiting its activity and leading to increased acetylcholine levels.
- Anti-inflammatory Pathway : The modulation of NF-kB signaling pathways may be a critical mechanism through which this compound exerts its anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde, and how can reaction efficiency be optimized?
- Methodological Answer: Synthesis typically involves sulfanyl group introduction via nucleophilic substitution or thiol-ene reactions. To optimize efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict favorable intermediates and transition states, reducing trial-and-error experimentation. Experimental validation under inert atmospheres and controlled temperatures is critical. Reaction monitoring via TLC or HPLC ensures progress . Structural analogs, such as sulfonamide derivatives, highlight the importance of steric and electronic effects in directing regioselectivity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions and confirm sulfanyl linkage.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves crystal packing and stereoelectronic properties, as demonstrated in related sulfamoyl acetamide structures .
- HPLC/GC-MS: Quantifies purity and detects byproducts. Analytical standards for similar compounds emphasize solvent compatibility (e.g., methanol for HPLC) .
Q. What safety protocols are essential for handling 2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory.
- Ventilation: Use fume hoods to mitigate inhalation risks, as advised in chemical safety sheets for structurally related compounds .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Compliance with institutional Chemical Hygiene Plans (e.g., 100% safety exam scores for lab access) ensures adherence to protocols .
Advanced Research Questions
Q. How can computational chemistry be integrated into experimental design for reactions involving this compound?
- Methodological Answer: Employ quantum mechanical calculations (e.g., DFT) to model reaction pathways and identify rate-limiting steps. For example, ICReDD’s approach combines computational predictions with high-throughput experimentation to optimize conditions (e.g., solvent polarity, catalyst loading). Feedback loops between simulations and empirical data refine mechanistic hypotheses .
Q. How should researchers address discrepancies in spectroscopic data across analytical instruments?
- Methodological Answer:
- Cross-Validation: Use multiple techniques (e.g., NMR, IR, X-ray) to confirm functional groups.
- Factorial Design: Systematically vary parameters (e.g., sample concentration, solvent) to isolate instrumental artifacts .
- Theoretical Frameworks: Apply error-analysis models to distinguish between experimental noise and structural anomalies, as outlined in methodological research stages (problem development → data integration) .
Q. What strategies are recommended for elucidating reaction mechanisms of sulfanyl acetaldehyde derivatives?
- Methodological Answer:
- Kinetic Studies: Monitor reaction rates under varying temperatures/pressures to derive activation parameters.
- Isotopic Labeling: Use deuterated or C-labeled substrates to trace bond formation/cleavage.
- Computational Modeling: Simulate transition states and intermediates to validate proposed mechanisms, aligning with reaction fundamentals in chemical engineering classifications .
Q. What advanced separation technologies are suitable for purifying this compound from complex mixtures?
- Methodological Answer:
- Membrane Separation: Utilize nanofiltration or reverse osmosis for scalable purification, as categorized under RDF2050104 .
- Column Chromatography: Optimize stationary phases (e.g., silica gel vs. C18) based on compound polarity.
- Crystallization: Screen solvent systems (e.g., ethanol/water gradients) to enhance yield and purity, referencing analytical standards for solubility profiles .
Notes on Data Contradiction and Reproducibility
- Contradictory Solubility Data: Cross-reference multiple sources (e.g., peer-reviewed studies vs. commercial databases) and validate experimentally. For example, discrepancies in solubility (>61.3 µg/mL in some reports) may arise from pH or temperature variations .
- Reproducibility Challenges: Document reaction conditions (e.g., stirring rate, humidity) meticulously. Leverage process control simulations (RDF2050108) to standardize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
